6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Addition of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using appropriate methoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- 2-dimethylaminoethyl chloride hydrochloride
Uniqueness
6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H21ClN2O4 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-24(2)16(14-6-4-5-7-18(14)27-3)12-23-21(26)20-11-17(25)15-10-13(22)8-9-19(15)28-20/h4-11,16H,12H2,1-3H3,(H,23,26) |
InChI Key |
INWUAVHQKSRWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3OC |
Origin of Product |
United States |
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